6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine
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Overview
Description
6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine is an organic compound with a complex structure. It belongs to the class of imidazo[1,2-b]pyridazines, which are known for their wide range of applications in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of 6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine involves multiple steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-Chloro-2-methyl-8-(4-morpholinyl)imidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents and functional groups.
Imidazo[1,2-b]pyridines: These compounds have a similar bicyclic structure but may have different substituents at various positions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13ClN4O |
---|---|
Molecular Weight |
252.70 g/mol |
IUPAC Name |
4-(6-chloro-2-methylimidazo[1,2-b]pyridazin-8-yl)morpholine |
InChI |
InChI=1S/C11H13ClN4O/c1-8-7-16-11(13-8)9(6-10(12)14-16)15-2-4-17-5-3-15/h6-7H,2-5H2,1H3 |
InChI Key |
DJCLEMQTAZSIPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C(=CC(=N2)Cl)N3CCOCC3 |
Origin of Product |
United States |
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